molecular formula C17H23N3O4S B2976502 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 1797793-63-5

6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2976502
CAS No.: 1797793-63-5
M. Wt: 365.45
InChI Key: LTMLXABAEZJAEN-UHFFFAOYSA-N
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Description

6-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a methoxy group, a methylsulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly employed, using boronic acids and palladium catalysts.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have shown potential biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • 6-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is structurally similar to other indole derivatives, such as 6-methoxyindole and N-methylsulfonylindole.

  • These compounds share common features, such as the indole core and the presence of functional groups like methoxy and methylsulfonyl.

Uniqueness: What sets this compound apart is the specific arrangement of its functional groups and the presence of the piperidine ring, which can influence its biological activity and chemical reactivity.

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Properties

IUPAC Name

6-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-24-14-4-3-13-9-16(19-15(13)10-14)17(21)18-11-12-5-7-20(8-6-12)25(2,22)23/h3-4,9-10,12,19H,5-8,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLXABAEZJAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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